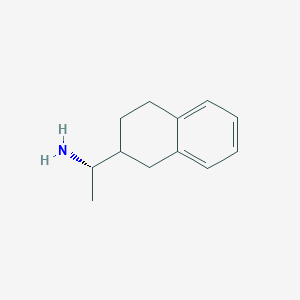
3-Methoxypent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxypent-1-yne is an organic compound belonging to the class of alkynes, characterized by a carbon-carbon triple bond. It contains a methoxy group (-OCH3) attached to a pent-1-yne backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methoxypent-1-yne can be synthesized through a gold-catalyzed reaction of terminal alkynes with acetals. This method involves the use of cationic gold catalysts bearing bulky ligands, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene 3-1H-benzo[d][1,2,3]triazolyl gold trifluoromethanesulfonate (IPrAu(BTZ-H)OTf). The reaction is typically carried out in ether solvents like tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), or 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods involving gold-catalyzed reactions can be scaled up for industrial applications. The use of metal acetylides with electrophiles is another potential method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxypent-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted alkynes.
Wissenschaftliche Forschungsanwendungen
3-Methoxypent-1-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Methoxypent-1-yne involves its interaction with molecular targets through its triple bond and methoxy group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hexyne: A linear alkyne with a similar carbon backbone but without the methoxy group.
2-Hexyne: An isomer with the triple bond located at a different position.
3-Hexyne: Another isomer with a different arrangement of carbon atoms.
3-Methylpent-1-yne: A branched alkyne with a methyl group instead of a methoxy group.
Uniqueness
3-Methoxypent-1-yne is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other alkynes. This functional group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .
Eigenschaften
Molekularformel |
C6H10O |
|---|---|
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
3-methoxypent-1-yne |
InChI |
InChI=1S/C6H10O/c1-4-6(5-2)7-3/h1,6H,5H2,2-3H3 |
InChI-Schlüssel |
UNAXZJARXXCLJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)
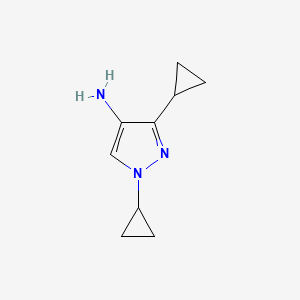
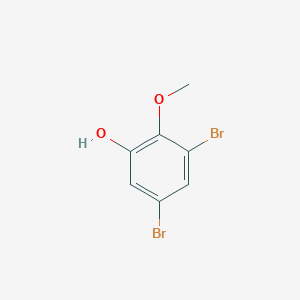
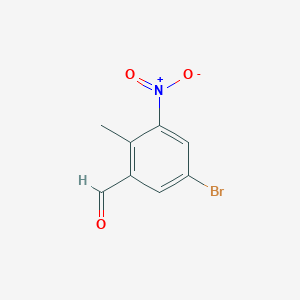
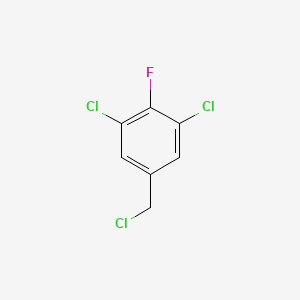
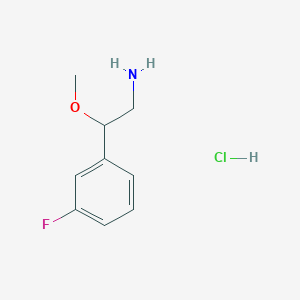
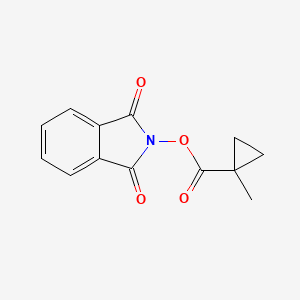
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
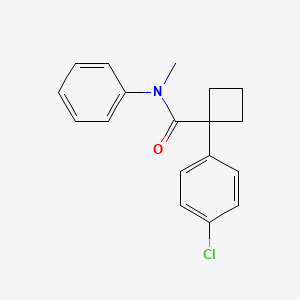
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
